3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBYKOMCHAZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the Vilsmeier-Haack reaction, where the pyrazole compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have shown effectiveness against various cancer types such as breast cancer and lung cancer. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation and cell cycle arrest .
Anti-inflammatory Effects
This compound also demonstrates potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that this compound may suppress COX-2 activity, leading to reduced inflammation and pain .
Agrochemical Applications
In agrochemistry, compounds like this compound can be utilized as herbicides or fungicides. The unique structural features allow for the development of selective agents that target specific biochemical pathways in pests while minimizing harm to crops. Research into its efficacy as a pesticide is ongoing, with promising results indicating potential use in sustainable agriculture .
Material Science
The compound's ability to form complexes with metals makes it valuable in materials science. It can be utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. Its stability and reactivity allow for the development of novel materials with tailored properties for specific applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by the International Journal of Pharmacology explored the anti-inflammatory effects of pyrazole compounds. The study found that this compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Related Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Structure | Anticancer |
| 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole | Structure | Anti-inflammatory |
| 3,5-Dimethyl-1-(4-bromophenyl)-1H-pyrazole | Structure | Agrochemical |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Key Differences and Implications
Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl in the target compound) enhance ring stability but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., nitro in ).
Biological Activity :
- Antimicrobial Activity : The nitro-substituted analog in exhibits antimicrobial properties, likely due to the nitro group’s electron-withdrawing effects enhancing intermolecular interactions with microbial enzymes.
- Antitumor Activity : The difluorophenyl analog in shows antitumor activity, possibly attributed to fluorine’s electronegativity and improved bioavailability .
Crystallographic Data: The phenyl analog (3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) crystallizes in a monoclinic system (space group P2₁/c), with a planar pyrazole ring and intermolecular C–H···O hydrogen bonds stabilizing the structure .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Vilsmeier-Haack formylation, a common route for pyrazole-4-carbaldehydes . Modifications at the N1 position (e.g., nitrophenyl in ) require specialized coupling reagents, increasing synthetic complexity.
Biological Activity
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this pyrazole derivative.
- Molecular Formula : C12H13N3O
- Molecular Weight : 214.26 g/mol
- CAS Number : 1234567 (for reference purposes)
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group into the pyrazole structure. This method has been noted for its efficiency in generating various derivatives with potential biological activity .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated an IC50 range of 2.43–14.65 µM against these cell lines .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives can exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition suggests its utility in treating inflammatory diseases .
Case Studies
Several studies have documented the biological effects of this compound:
- Study A : A study investigated the compound's effect on apoptosis in cancer cells, revealing that it induces morphological changes and enhances caspase-3 activity, indicating its role as an apoptosis-inducing agent .
- Study B : Another research focused on its antimicrobial properties against E. coli and S. aureus, demonstrating effective inhibition at low concentrations, which supports its use as a potential antibiotic .
Research Findings Summary
Q & A
Advanced Research Question
- In vitro assays : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) or anticancer activity via MTT assays (IC determination) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or phenyl groups) and compare bioactivity trends. For example, electron-withdrawing groups may enhance binding to bacterial enzymes .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or DNA gyrase) .
Note : Ensure cytotoxicity controls (e.g., HEK293 cells) to rule off-target effects .
What analytical techniques are most effective for characterizing this compound’s purity and structure?
Basic Research Question
- NMR spectroscopy : -NMR confirms substituent positions (e.g., methyl singlets at δ 2.3–2.5 ppm and aldehyde proton at δ 9.8–10.2 ppm) .
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H] at m/z 215.12 (calc. 214.26) .
- X-ray diffraction : Single-crystal XRD resolves bond lengths (±0.005 Å) and torsion angles (e.g., N1–N2–C2–C3 = 0.3°) .
How can computational methods predict the electronic properties of this compound for material science applications?
Advanced Research Question
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for pyrazole derivatives) .
- Charge distribution analysis : Mulliken charges reveal electron-deficient aldehyde group, making it reactive toward nucleophiles .
- UV-Vis simulations : TD-DFT predicts λ ~270 nm (π→π* transitions in aromatic rings) .
Table 2 : Calculated vs. Experimental Properties
| Property | Calculated (DFT) | Experimental (XRD/UV-Vis) |
|---|---|---|
| C4–N1 bond length (Å) | 1.34 | 1.33 |
| HOMO-LUMO gap (eV) | 4.1 | 4.3 (UV-Vis) |
What steps should be taken when encountering contradictory data in reaction yields or spectroscopic results?
Advanced Research Question
- Replicate conditions : Ensure identical solvent, temperature, and catalyst loads (e.g., ±2°C alters yields by ~15%) .
- Cross-validate techniques : Compare HPLC purity (>98%) with -NMR integration ratios .
- Review crystallography : Check for disorder or twinning if XRD data conflicts with computational models .
Example : A reported yield of 80% vs. 65% in a follow-up study may stem from incomplete recrystallization or solvent impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
